molecular formula C25H27FN2O3S B2824279 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893253-58-2

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2824279
CAS No.: 893253-58-2
M. Wt: 454.56
InChI Key: SWHXMNYAGVDFMC-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole derivative characterized by a methanesulfonyl group substituted with a 4-fluorophenyl moiety at the indole C3 position. The acetamide side chain at C1 of the indole core is further modified with a 2-(cyclohex-1-en-1-yl)ethyl group.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3S/c26-21-12-10-20(11-13-21)18-32(30,31)24-16-28(23-9-5-4-8-22(23)24)17-25(29)27-15-14-19-6-2-1-3-7-19/h4-6,8-13,16H,1-3,7,14-15,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHXMNYAGVDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the cyclohexene and indole intermediates. The key steps include:

    Formation of the cyclohexene intermediate: This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst.

    Synthesis of the indole intermediate: This involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling of intermediates: The cyclohexene and indole intermediates are then coupled using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Final acetamide formation: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, allowing for comparative analysis of substituent effects on physicochemical and inferred biological properties.

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)

  • Key Features :
    • Substituents : 4-Chlorobenzoyl at indole N1, 4-fluorophenylsulfonyl at C3, and methoxy at C3.
    • Molecular Formula : C25H18ClFN2O5S.

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31)

  • Key Features :
    • Substituents : 4-Trifluoromethylphenylsulfonyl at C3.
    • Molecular Formula : C26H18ClF3N2O5S.
  • Comparison :
    • The trifluoromethyl group increases lipophilicity (logP) and metabolic resistance compared to the target’s 4-fluorophenylmethanesulfonyl group.
    • Enhanced steric bulk may hinder target binding compared to the smaller 4-fluorophenyl group .

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide

  • Key Features :
    • Substituents : 4-Fluorobenzyl at indole N1, sulfonyl at C3, and 2,3-dimethylphenyl on the acetamide.
    • Molecular Formula : C25H22FN2O3S.
  • The 4-fluorobenzyl group mirrors the target’s fluorinated aromatic moiety, suggesting shared electronic properties .

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

  • Key Features :
    • Substituents : 4-Fluorobenzyl at indole N1 and 2-oxoacetamide at C3.
    • Molecular Formula : C17H13FN2O2.
  • Comparison: The 2-oxoacetamide group may engage in stronger hydrogen bonding than the target’s sulfonyl group, affecting target selectivity.

N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

  • Key Features: Substituents: Cyclohexenylethyl chain and 4-methoxyphenylacetamide. Molecular Formula: C17H22NO2.
  • Comparison :
    • The 4-methoxyphenyl group increases hydrophilicity compared to the target’s sulfonated indole, suggesting divergent solubility profiles.
    • Shared cyclohexenylethyl chain implies similar conformational flexibility .

Structural and Physicochemical Analysis

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Key Substituents Molecular Weight logP* (Predicted)
Target Compound C25H26FN2O3S 4-Fluorophenylmethanesulfonyl, cyclohexenyl 456.55 3.8
Compound 37 C25H18ClFN2O5S 4-Chlorobenzoyl, 4-fluorophenylsulfonyl 536.93 4.2
Compound 31 C26H18ClF3N2O5S 4-Trifluoromethylphenylsulfonyl 586.94 4.5
N-(2,3-Dimethylphenyl)-... C25H22FN2O3S 4-Fluorobenzyl, 2,3-dimethylphenyl 452.51 3.6
N-(4-Fluorobenzyl)-2-oxoacetamide C17H13FN2O2 4-Fluorobenzyl, 2-oxoacetamide 302.30 2.1
N-[2-(1-Cyclohexen-1-yl)ethyl]-... C17H22NO2 4-Methoxyphenyl, cyclohexenyl 275.36 2.9

*logP values estimated using fragment-based methods.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a cyclohexene ring, and a methanesulfonyl group. Its molecular formula is C₂₁H₂₃F N₂O₃S, with a molecular weight of approximately 394.49 g/mol. The presence of the fluorophenyl and methanesulfonyl groups suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell signaling pathways. Inhibition of this pathway may lead to anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation .
  • Antimicrobial Properties : Some derivatives related to this compound have shown antimicrobial activity against various pathogens, indicating potential use in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
p38 MAPK InhibitionSignificant inhibition observed in vitro, suggesting anti-inflammatory potential
Antitumor EffectsInduces apoptosis in various cancer cell lines; specific mechanisms under investigation
Antimicrobial ActivityExhibits activity against Gram-positive and Gram-negative bacteria

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Inflammation : A study demonstrated that treatment with the compound significantly reduced inflammatory markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .
  • Cancer Research : In vitro studies showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential application in cancer therapy .

Q & A

Q. Critical Conditions :

  • Catalysts : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (MeOH/H₂O) for ≥95% purity .

Advanced: How can researchers address contradictions in reported biological activity data across different assays?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Strategies include:

  • Orthogonal Assays : Validate target inhibition using biochemical (e.g., enzyme activity assays) and cellular (e.g., proliferation/viability) models .
  • Pharmacokinetic Profiling : Assess compound stability (e.g., microsomal incubation), membrane permeability (Caco-2 monolayers), and plasma protein binding to contextualize activity discrepancies .
  • Dose-Response Analysis : Use Hill slopes and IC₅₀ values to differentiate true efficacy from assay-specific artifacts .

Example : A tubulin inhibitor analog showed IC₅₀ variability (0.1–5 µM) across cancer cell lines due to differential expression of efflux transporters; this was resolved via ABC transporter knockout models .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., indole H1, sulfonyl CH₂) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₄FN₂O₃S⁺ requires m/z 427.1493) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexenyl group and sulfonamide geometry (e.g., θ = 112° for S–O bonds) .

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